3-(3-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-METHYLPHENYL)-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}BUTANOIC ACID is a synthetic organic compound that features both aromatic and aliphatic components. It is characterized by the presence of a trifluoromethoxy group and a carbamoyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-METHYLPHENYL)-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactions. A common approach might include:
Formation of the butanoic acid backbone: This can be achieved through a series of reactions starting from simpler aliphatic compounds.
Introduction of the 3-methylphenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Attachment of the trifluoromethoxyphenyl group: This can be done using nucleophilic aromatic substitution reactions.
Formation of the carbamoyl group: This step often involves the reaction of an amine with a carbonyl compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the carbamoyl group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Amines.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(3-METHYLPHENYL)-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}BUTANOIC ACID may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use as a specialty chemical in the production of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
4-(3-METHYLPHENYL)-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID: Similar structure but with a shorter aliphatic chain.
4-(3-METHYLPHENYL)-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}PENTANOIC ACID: Similar structure but with a longer aliphatic chain.
Uniqueness
The presence of both the trifluoromethoxy group and the carbamoyl group in 4-(3-METHYLPHENYL)-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}BUTANOIC ACID may confer unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C19H18F3NO4 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
3-[(3-methylphenyl)methyl]-4-oxo-4-[4-(trifluoromethoxy)anilino]butanoic acid |
InChI |
InChI=1S/C19H18F3NO4/c1-12-3-2-4-13(9-12)10-14(11-17(24)25)18(26)23-15-5-7-16(8-6-15)27-19(20,21)22/h2-9,14H,10-11H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
SAJAGBCAFKVXTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC(=O)O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.